Tribenzyl-silane
Overview
Description
Tribenzyl-silane is an organosilicon compound characterized by the presence of three benzyl groups attached to a silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Tribenzyl-silane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with benzyl magnesium chloride in the presence of a catalyst. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silicon compound .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Tribenzyl-silane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form silanol derivatives.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkyl halides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, substituted silanes, and various organic compounds depending on the specific reaction conditions .
Scientific Research Applications
Tribenzyl-silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which tribenzyl-silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen and other electronegative elements, facilitating various chemical transformations. The pathways involved include radical-based reactions and nucleophilic substitutions .
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)silane: Known for its use as a radical reducing agent.
Trimethylsilyl chloride: Commonly used in organic synthesis for introducing the trimethylsilyl group.
Diphenylsilane: Used in hydrosilylation reactions.
Uniqueness
Tribenzyl-silane is unique due to the presence of three benzyl groups, which impart distinct chemical properties compared to other silanes.
Biological Activity
Tribenzyl-silane (TBS) is an organosilicon compound that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This article provides a detailed examination of the biological activity of TBS, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a silicon atom bonded to three benzyl groups. Its molecular formula is . The unique structure of TBS contributes to its reactivity and interaction with biological systems.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 318.47 g/mol |
Appearance | Colorless liquid |
Solubility | Soluble in organic solvents |
The biological activity of TBS is primarily attributed to the silicon atom's ability to form stable bonds with various electronegative elements. This facilitates chemical transformations that can influence biological processes. Key mechanisms include:
- Radical-based Reactions : TBS can participate in radical reactions that may affect cellular signaling pathways.
- Nucleophilic Substitutions : The compound can undergo nucleophilic attack, potentially modifying biomolecules such as proteins and nucleic acids.
Biological Activity
Research indicates that this compound derivatives exhibit a range of biological activities, including:
- Antimicrobial Properties : Some studies have shown that TBS derivatives can inhibit the growth of bacteria and fungi, suggesting potential applications in antimicrobial formulations.
- Anticancer Activity : Preliminary investigations indicate that TBS may have cytotoxic effects on certain cancer cell lines, warranting further exploration into its use as a chemotherapeutic agent.
- Neuroprotective Effects : There is emerging evidence that TBS may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative disease treatment.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of TBS derivatives against various bacterial strains. Results demonstrated significant inhibition against Gram-positive bacteria, suggesting potential use in developing new antibiotics .
- Cytotoxicity Against Cancer Cells :
- Neuroprotection :
Properties
IUPAC Name |
tribenzylsilane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Si/c1-4-10-19(11-5-1)16-22(17-20-12-6-2-7-13-20)18-21-14-8-3-9-15-21/h1-15,22H,16-18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBRRQXSGPYXBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C[SiH](CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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